molecular formula C5H11NO B1212509 4,4-Dimethyloxazolidine CAS No. 51200-87-4

4,4-Dimethyloxazolidine

Cat. No. B1212509
CAS RN: 51200-87-4
M. Wt: 101.15 g/mol
InChI Key: GUQMDNQYMMRJPY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4,4-Dimethyloxazolidine involves cyclization of 3-chloro-N-hydroxy-2,2-dimethylpropanamide, achieving an overall yield of 90%. The process conditions are optimized for high efficiency, with key process parameters including a sodium hydroxide concentration of 30%, a pH range of 9.0 to 10.0, and a reaction temperature of 50°C. The molecular structure of the synthesized product is confirmed through various spectroscopic methods such as ^1H-NMR, IR, and MS spectra (Yang Gui-qiu & Yu Xiu-lan, 2004).

Molecular Structure Analysis

Studies on the molecular structure of 4,4-Dimethyloxazolidine derivatives reveal conformational control through the use of chiral auxiliaries. These auxiliaries, derived from natural amino acids, influence the molecular structure and enable the effective shielding of diastereotopic faces, crucial for asymmetric synthesis (S. Kanemasa & K. Onimura, 1992).

Chemical Reactions and Properties

4,4-Dimethyloxazolidine undergoes various chemical reactions, including cyclization and alkylation, to produce derivatives with potential pharmacological applications. The compound's reactivity allows for the synthesis of complex molecules, demonstrating its utility in organic synthesis and drug development (G. Guillena & C. Nájera, 2000).

Physical Properties Analysis

The physical properties of 4,4-Dimethyloxazolidine derivatives have been extensively studied, revealing insights into their stability, solubility, and reactivity. For example, the crystal structure of certain derivatives shows an essentially planar thiazolidine moiety, which affects the compound's reactivity and interaction with other molecules (P. Kosma, E. Selzer, & K. Mereiter, 2012).

Chemical Properties Analysis

The chemical properties of 4,4-Dimethyloxazolidine, such as its reactivity with various reagents and its role as a precursor in synthetic processes, are pivotal. The compound's ability to participate in cycloaddition reactions and its use in the synthesis of chiral auxiliaries underscore its versatility and importance in chemical research (W. Adam*, M. Güthlein, E. Peters, K. Peters, & T. Wirth, 1998).

Scientific Research Applications

1. Oxidation and Mass Spectra of 4,4-Dimethyloxazolidine-N-oxyl (Doxyl) Derivatives of Ketones

  • Summary of Application : 4,4-Dimethyloxazolidine-N-oxyls (doxyls), which are very useful nitroxide spin labels, can be reconverted rapidly and efficiently to their parent ketones with nitrogen dioxide (conveniently as contained in commercial nitric oxide) in ethanol at room temperature .
  • Methods of Application : This reaction is interpreted as involving initial oxidation to give an oxoammonium salt, followed by fragmentation to an oxonium ion, and cleavage to ketone .
  • Results or Outcomes : The mass spectra of several doxyls and their precursor oxazolidines have been studied. The latter show a fragmentation pattern like that of ethylene ketals .

2. Inhibition of Mild Steel Corrosion

  • Summary of Application : 4,4-Dimethyloxazolidine-2-thione has been studied as a potential inhibitor for mild steel corrosion in hydrochloric acid .
  • Methods of Application : Electrochemical and quantum chemical calculations were used to study the inhibition performance of 4,4-Dimethyloxazolidine-2-thione .
  • Results or Outcomes : The study provided evidence for several modes of breakdown of the oxoammonium molecular ions .

3. Biocidal Applications

  • Summary of Application : 4,4-Dimethyloxazolidine is recognized as a biocidal substance. It is used to control harmful organisms such as bacteria and fungi .
  • Methods of Application : The specific methods of application can vary depending on the context, but generally, the substance is introduced into environments where harmful organisms are present .
  • Results or Outcomes : The use of 4,4-Dimethyloxazolidine as a biocide helps to control the growth of harmful organisms, thereby reducing their impact on the environment or industrial processes .

4. Antimicrobial in Industrial Processes

  • Summary of Application : 4,4-Dimethyloxazolidine is used as an antimicrobial agent in various industrial processes. It helps control bacteria and fungi in oil recovery drilling muds, packer fluids, secondary oil recovery injection water, adhesives, metalworking cutting fluids, latex paints, resin emulsions, wet-end additives, and industrial processing chemicals .
  • Methods of Application : The substance is added to the aforementioned materials or processes to inhibit the growth of bacteria and fungi .
  • Results or Outcomes : The use of 4,4-Dimethyloxazolidine in these contexts helps to maintain the integrity and effectiveness of the materials and processes by preventing microbial contamination .

5. Surfactant in Various Uses

  • Summary of Application : 4,4-Dimethyloxazolidine has potential applications in a variety of uses due to its surfactant properties .
  • Methods of Application : The specific methods of application can vary depending on the context, but generally, the substance is introduced into environments where its surfactant properties are beneficial .
  • Results or Outcomes : The use of 4,4-Dimethyloxazolidine as a surfactant helps to improve the effectiveness of various industrial processes .

6. Formaldehyde Releasing Preservative

  • Summary of Application : 4,4-Dimethyloxazolidine is a formaldehyde releasing preservative .
  • Methods of Application : The substance is added to materials that require preservation from microbial growth .
  • Results or Outcomes : The use of 4,4-Dimethyloxazolidine in these contexts helps to maintain the integrity and longevity of the materials by preventing microbial contamination .

Safety And Hazards

Safety data sheets suggest avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation when handling 4,4-Dimethyloxazolidine .

properties

IUPAC Name

4,4-dimethyl-1,3-oxazolidine
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InChI

InChI=1S/C5H11NO/c1-5(2)3-7-4-6-5/h6H,3-4H2,1-2H3
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InChI Key

GUQMDNQYMMRJPY-UHFFFAOYSA-N
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Canonical SMILES

CC1(COCN1)C
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Molecular Formula

C5H11NO
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DSSTOX Substance ID

DTXSID0032314
Record name 4,4-Dimethyl oxazolidine
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Molecular Weight

101.15 g/mol
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Physical Description

Liquid, Colorless to slightly yellow liquid with a fishy odor; End-use formulations are soluble concentrate and liquid; [Reference #1] Pungent odor; [Dow MSDS]
Record name Oxazolidine, 4,4-dimethyl-
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Boiling Point

100.9 °C
Record name 4,4-Dimethyl oxazolidine
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Flash Point

49 °C (120 °F) - closed cup
Record name 4,4-Dimethyl oxazolidine
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Solubility

Miscible with water in all proportions, Miscible with methanol, ethanol, propanol and acetone
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Density

Bulk density = 0.99 g/mL
Record name 4,4-Dimethyl oxazolidine
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Vapor Pressure

22.3 [mmHg]
Record name 4,4-Dimethyloxazolidine
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Product Name

4,4-Dimethyloxazolidine

Color/Form

Colorless to slightly yellow liquid

CAS RN

51200-87-4
Record name 4,4-Dimethyloxazolidine
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Record name 4,4-DIMETHYLOXAZOLIDINE
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